molecular formula C16H21BrN2O3 B581722 2-Bromo-6-(4-BOC-piperazino)benzaldehyde CAS No. 1381944-27-9

2-Bromo-6-(4-BOC-piperazino)benzaldehyde

Cat. No.: B581722
CAS No.: 1381944-27-9
M. Wt: 369.259
InChI Key: NPRGNLAZNZFAKI-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Bromo-6-(4-BOC-piperazino)benzaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-6-(4-BOC-piperazino)benzaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-BOC-piperazino)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can modulate biological pathways and result in various biological effects .

Comparison with Similar Compounds

2-Bromo-6-(4-BOC-piperazino)benzaldehyde can be compared with other similar compounds, such as:

  • 2-Bromo-6-(4-methylpiperazino)benzaldehyde
  • 2-Bromo-6-(4-ethylpiperazino)benzaldehyde
  • 2-Bromo-6-(4-phenylpiperazino)benzaldehyde

These compounds share similar structural features but differ in the substituents on the piperazine ring. The uniqueness of this compound lies in the presence of the tert-butoxycarbonyl (BOC) protecting group, which provides stability and facilitates specific chemical transformations .

Properties

IUPAC Name

tert-butyl 4-(3-bromo-2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-6-4-5-13(17)12(14)11-20/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRGNLAZNZFAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743023
Record name tert-Butyl 4-(3-bromo-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-27-9
Record name 1-Piperazinecarboxylic acid, 4-(3-bromo-2-formylphenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(3-bromo-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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